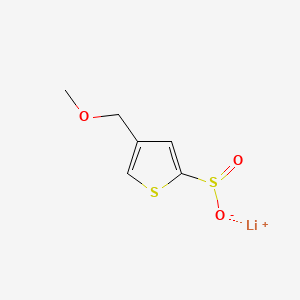

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

CAS No.:

Cat. No.: VC20469624

Molecular Formula: C6H7LiO3S2

Molecular Weight: 198.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7LiO3S2 |

|---|---|

| Molecular Weight | 198.2 g/mol |

| IUPAC Name | lithium;4-(methoxymethyl)thiophene-2-sulfinate |

| Standard InChI | InChI=1S/C6H8O3S2.Li/c1-9-3-5-2-6(10-4-5)11(7)8;/h2,4H,3H2,1H3,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | XERWQAIYHLQUAS-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].COCC1=CSC(=C1)S(=O)[O-] |

Introduction

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is an organolithium compound derived from thiophene, a sulfur-containing heterocyclic compound. This compound is characterized by the combination of a lithium ion and a sulfinic acid derivative, making it part of the organosulfur and lithium salt families. It is primarily used in organic synthesis and materials science due to its unique structural properties and reactivity .

Synthesis

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is synthesized through the reaction of 4-(methoxymethyl)thiophene-2-sulfinic acid with lithium salts. The process typically involves:

-

Dissolving the sulfinic acid precursor in an organic solvent.

-

Adding lithium salts under controlled conditions to ensure high yield and purity.

-

Employing purification techniques such as recrystallization or chromatography .

Reaction Scheme:

Applications

This compound has potential uses in:

-

Organic Synthesis: Acts as a reagent for cross-coupling reactions, particularly in forming C-C bonds with aryl halides .

-

Materials Science: Its unique reactivity makes it suitable for developing advanced materials, including polymers or lithium-ion battery components.

-

Redox Chemistry: The sulfinic acid moiety enables participation in oxidation-reduction reactions, broadening its utility in synthetic chemistry .

Mechanism of Action

The reactivity of Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is influenced by:

-

Sulfinic Acid Group: Acts as both a nucleophile and an electrophile in various reactions.

-

Methoxymethyl Substituent: Modifies solubility and enhances compatibility with organic solvents.

-

Lithium Ion: Facilitates ionic interactions that stabilize reaction intermediates .

Comparative Analysis

To understand its unique features, we compare it with other thiophene-based compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate | Methoxymethyl substitution, sulfinic acid moiety | Organic synthesis, materials science |

| Lithium thiophene-2-sulfinate | Basic thiophene sulfinate structure | Redox reactions |

| Sodium Sulfinate | Sodium salt of sulfinate | Coupling agent in organic synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume